3-Piperidin-2-ylquinoline;dihydrochloride
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Overview
Description
3-Piperidin-2-ylquinoline;dihydrochloride is a chemical compound with the molecular formula C14H16N22ClH It is a derivative of quinoline and piperidine, two important heterocyclic compounds
Scientific Research Applications
3-Piperidin-2-ylquinoline;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Safety and Hazards
The safety information for 3-Piperidin-2-ylquinoline;dihydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Piperidine derivatives, including 3-Piperidin-2-ylquinoline;dihydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .
Mechanism of Action
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological activities .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects
Biochemical Pathways
Piperidine derivatives are known to have a broad spectrum of biological activities, suggesting they may affect multiple pathways
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which 3-Piperidin-2-ylquinoline dihydrochloride is a part of, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Piperidine derivatives have been shown to have therapeutic potential against various types of cancers . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-2-ylquinoline;dihydrochloride typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The compound is then purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-2-ylquinoline;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various piperidine derivatives.
Comparison with Similar Compounds
3-Piperidin-2-ylquinoline;dihydrochloride can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline backbone and may have similar chemical properties.
Piperidine derivatives: These compounds contain the piperidine ring and may exhibit similar reactivity.
Other heterocyclic compounds: Compounds with similar ring structures may have comparable applications and properties.
The uniqueness of this compound lies in its combination of the quinoline and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-piperidin-2-ylquinoline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14;;/h1-2,5-6,9-10,14-15H,3-4,7-8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLQWLJRJSMYMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=CC=CC=C3N=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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